REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[O:18][CH3:19])[CH2:2][CH2:3][CH3:4]>[OH-].[K+].CO>[CH2:1]([O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[O:18][CH3:19])[CH2:2][CH2:3][CH3:4] |f:1.2|
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Name
|
methyl 4-n-butoxy-3,5-dimethoxybenzoate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Name
|
Formula 92
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Formula 90
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The concentrate mixture was dissolved again in water
|
Type
|
WASH
|
Details
|
washed with ethylether (×3)
|
Type
|
ADDITION
|
Details
|
Then, a 5N-hydrochloric acid solution was added to the above prepared solution
|
Type
|
CUSTOM
|
Details
|
was obtained through filtration
|
Type
|
WASH
|
Details
|
The obtained precipitate was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization
|
Type
|
CUSTOM
|
Details
|
resulting in benzoic acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C=C(C(=O)O)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.28 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |